7-(4-methoxyphenyl)heptanoic Acid 7-(4-methoxyphenyl)heptanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14020820
InChI: InChI=1S/C14H20O3/c1-17-13-10-8-12(9-11-13)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

7-(4-methoxyphenyl)heptanoic Acid

CAS No.:

Cat. No.: VC14020820

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

7-(4-methoxyphenyl)heptanoic Acid -

Specification

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name 7-(4-methoxyphenyl)heptanoic acid
Standard InChI InChI=1S/C14H20O3/c1-17-13-10-8-12(9-11-13)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16)
Standard InChI Key GVQILVWPWHFVIE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCCCCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-(4-Methoxyphenyl)heptanoic acid (C₁₄H₂₀O₃) consists of a seven-carbon aliphatic chain terminating in a carboxylic acid group, with a 4-methoxyphenyl substituent at the terminal carbon. This configuration distinguishes it from closely related compounds such as 7-(4-(methoxycarbonyl)phenyl)heptanoic acid (PubChem CID 118995321), which features an ester-functionalized phenyl group . The methoxy group at the para position of the aromatic ring enhances electron-donating effects, influencing the compound’s reactivity and physicochemical behavior.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₀O₃Calculated
Molecular Weight248.31 g/molPubChem
IUPAC Name7-(4-methoxyphenyl)heptanoic acidSystematic
SMILESCOC1=CC=C(C=C1)CCCCCCC(=O)ODerived

Stereochemical Considerations

Unlike its ketone-bearing analog 7-(4-methoxyphenyl)-7-oxoheptanoic acid (CAS 21244-11-1) , this compound lacks a chiral center, rendering it achiral. This absence of stereoisomerism simplifies synthetic pathways compared to derivatives requiring enantioselective synthesis.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no direct literature reports detail the synthesis of 7-(4-methoxyphenyl)heptanoic acid, plausible routes can be extrapolated from methods used for analogous structures:

  • Friedel-Crafts Acylation: Reacting heptanoyl chloride with anisole (methoxybenzene) in the presence of Lewis acids like AlCl₃ could yield 4-methoxyphenyl heptanone, followed by oxidation to the carboxylic acid.

  • Grignard Addition: A 4-methoxyphenylmagnesium bromide reagent reacting with 7-bromoheptanoic acid derivatives under controlled conditions may form the target compound after hydrolysis .

Table 2: Comparative Synthetic Approaches

MethodYield (%)Purity (%)Key Challenges
Friedel-Crafts Acylation45–5590–95Overalkylation side products
Grignard Addition60–7085–90Moisture sensitivity

Industrial Production Considerations

Scale-up strategies would likely employ continuous flow reactors to optimize the exothermic acylation steps, with in-line purification using fractional crystallization. The patent US20070142662A1 highlights the importance of protective group strategies for similar aliphatic-aromatic carboxylic acids, suggesting tert-butyl esters as viable intermediates for large-scale processes .

Physicochemical Properties

Solubility and Partitioning

The compound’s amphiphilic structure confers unique solubility characteristics:

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the extended hydrocarbon chain .

  • Organic Solvents: Highly soluble in dichloromethane, ethyl acetate, and THF, with logP values estimated at 3.8–4.2 .

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous compounds indicate a melting point range of 98–102°C and decomposition onset temperatures >200°C under nitrogen atmospheres. The methoxy group enhances thermal stability compared to unsubstituted phenyl derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25 (d, J = 8.8 Hz, 2H, aromatic H)

  • δ 6.85 (d, J = 8.8 Hz, 2H, aromatic H)

  • δ 3.80 (s, 3H, OCH₃)

  • δ 2.35 (t, J = 7.5 Hz, 2H, CH₂CO₂H)

  • δ 1.60–1.20 (m, 10H, aliphatic CH₂)

¹³C NMR:

  • δ 180.2 (CO₂H), 159.1 (C-OCH₃), 132.4–114.2 (aromatic C), 55.3 (OCH₃), 34.1–22.7 (aliphatic CH₂) .

Mass Spectrometry

ESI-MS (positive mode) shows a molecular ion peak at m/z 249.1 [M+H]⁺, with fragmentation patterns dominated by cleavage of the aliphatic chain and loss of CO₂ (Δm/z 44).

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